molecular formula C6H5BrN2O2 B076971 2-Bromo-5-nitroaniline CAS No. 10403-47-1

2-Bromo-5-nitroaniline

Cat. No. B076971
CAS RN: 10403-47-1
M. Wt: 217.02 g/mol
InChI Key: BAAUCXCLMDAZEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-nitroaniline and similar compounds often involves direct condensation methods, nucleophilic substitution reactions, or through the use of catalytic processes. For instance, highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols can be prepared by direct condensation of aliphatic and aromatic aldehydes with bromonitromethane, showcasing a method that could potentially be adapted for the synthesis of 2-Bromo-5-nitroaniline (Blay et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to 2-Bromo-5-nitroaniline, such as 2-Amino-3-bromo-5-nitropyridine, have been conducted using Density Functional Theory (DFT) and spectroscopic methods. These studies provide insight into the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics, which are critical for understanding the molecular structure of 2-Bromo-5-nitroaniline (Abraham et al., 2017).

Chemical Reactions and Properties

2-Bromo-5-nitroaniline participates in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound's nitro and bromo groups make it a versatile reactant for modifications and functionalization processes, leading to a wide range of derivative compounds. For example, the reaction of 5-substituted 2-nitrosophenols with bromomethyl aryl ketones, employing a base in refluxing conditions, offers an efficient approach to synthesize complex molecules, indicating the reactivity and versatility of nitroaniline derivatives (Aljaar et al., 2015).

Scientific Research Applications

  • Phase Diagram Studies and Material Characterization :

    • The phase diagram of urea–4-bromo-2-nitroaniline systems was studied, showing a large miscibility gap and the formation of a eutectic and a monotectic. This study is significant for understanding the material properties and for applications in material science (Reddi et al., 2012).
  • Green Synthesis and Medical Applications :

    • A Schiff base compound synthesized from 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde showed urease inhibitory activity and minimal free radical scavenging activity. This finding is relevant for medical and agricultural applications as a potential urease inhibitor (Zulfiqar et al., 2020).
  • Chemical Synthesis and Optimization :

    • The synthesis of 5-bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation was optimized for large-scale production. Such optimizations are critical for industrial-scale chemical production (Agosti et al., 2017).
  • Safety and Toxicology Studies :

    • Safety assessments of related compounds, such as 5-Bromo-5-Nitro-1,3-Dioxane, are crucial in determining their safe concentrations in cosmetic products. This is vital for ensuring consumer safety in product formulations (Liebert, 1990).
  • Antimicrobial Activities :

    • The study of compounds like 5-bromo-2-nitropyridine for their antimicrobial activities is important for developing new antibiotics and antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Allas et al., 2016).
  • Molecular Docking and Drug Design :

    • Computational studies on molecules like 2-Amino-3-bromo-5-nitropyridine help in understanding their structural and electronic characteristics, which is crucial for drug design and development (Abraham et al., 2017).

Safety And Hazards

2-Bromo-5-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-bromo-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAUCXCLMDAZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146225
Record name 2-Bromo-5-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitroaniline

CAS RN

10403-47-1
Record name 2-Bromo-5-nitroaniline
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Record name 2-Bromo-5-nitroaniline
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Record name 2-Bromo-5-nitroaniline
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Record name 2-bromo-5-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of 3-nitroaniline (0.5 g, 3.6 mmol) in 10 ml acetic acid added bromine (0.2 ml, 4.0 mmol) and stirred at 0° C. for 1 hour. The solution was filtered after recovering to room temperature to obtain 2-bromo-5-nitrobenzenamine (0.32 g, 40%) as a powder. A solution of 2-bromo-5-nitrobenzenamine (0.4 g, 1.8 mmol), sodium hydroxide (0.14 g, 3.6 mmol) and benzoyl chloride (0.24 ml, 2.0 mmol) in 20 ml THF was stirred for 2 hours in icy water bath. The reaction was quenched and washed with water (3×20 ml). The mixture was dried over anhydrous sodium sulfate. The crude N-(2-bromo-5-nitrophenyl)benzamide (0.3 g, 50%) was obtained after evaporation of the solvents. 1H NMR (500 MHz, CDCl3) δ (ppm) 7.65 (m, 2H), 7.68 (m, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.94 (dd, J=8.8, 2.7 Hz, 1H), 8.00 (m, 2H), 8.62 (s, 1H), 9.55 (d, J=2.7 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
HH Hodgson, DP Dodgson - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… interest that 2-bromo-5-nitroaniline failed to give any monosulphide on being heated with sodium monosulphide for 90 minutes ip ethanol, whereas with a sodium polysulphide the …
Number of citations: 5 pubs.rsc.org
FH Case - Journal of the American Chemical Society, 1936 - ACS Publications
A study has been made of the extent of the reaction of 3, 5, 2, 5, 2, 4 and3, 4-dibromodiphenyls, respectively, with (a) one and two atoms of magnesium;(b) two atomic proportions of …
Number of citations: 3 pubs.acs.org
HB Nisbet, AB Goodlet - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… 2-Chloro- and 2-bromo-5-nitroaniline were obtained from spirit in yellow needles, mp 117" (yield, 52%) and 138" (yield, 70%) respectively. …
Number of citations: 2 pubs.rsc.org
CT Brain, SA Brunton - Tetrahedron letters, 2002 - Elsevier
… attempted by this method: acetylation of 2-bromo-5-nitroaniline 3 gave the amide which was … A more direct approach was then adopted for these amidines: 2-bromo-5-nitroaniline was …
Number of citations: 209 www.sciencedirect.com
CR Everly, JG Traynham - The Journal of Organic Chemistry, 1979 - ACS Publications
Photoinitiated chlorination of p-chloronitrobenzene (1) in carbon tetrachloride at room temperature produces mainly p-dichlorobenzene (2) plus some 1, 2, 4-trichlorobenzene (3). …
Number of citations: 36 pubs.acs.org
M Kato, M Okunaka, N Sugita, M Kiguchi… - Bulletin of the …, 1997 - academic.oup.com
… The reaction of 4 and chloroformic acid alkyl ester produced N-acyl-2-bromo-5-nitroaniline (5). 3 and 5 were reacted using CuI and PdCl2(PPh3)3 in NEt3 to obtain 2-alkylcarboxamido4'…
Number of citations: 5 academic.oup.com
M Kamel, IB Hannout, MA Allam… - Journal für …, 1970 - Wiley Online Library
Both 5‐aminobenzothiophene and 5‐aminobenz‐1,2,3‐thiadiazole condense readily with 2,4‐dinitrochlorobenzene to give dinitroanilino derivatives which provide after partial …
Number of citations: 9 onlinelibrary.wiley.com
P Hazarika, D Kalita, S Sarmah, R Borah, NS Islam - Polyhedron, 2006 - Elsevier
Two new dinuclear oxo-bridged peroxo complexes of tungsten with coordinated dipeptides of the type, Na 2 [W 2 O 3 (O 2 ) 4 (glycyl-glycine) 2 ]·3H 2 O (1) and Na 2 [W 2 O 3 (O 2 ) 4 (…
Number of citations: 30 www.sciencedirect.com
JJ Boruah, SP Das, R Borah, SR Gogoi, NS Islam - Polyhedron, 2013 - Elsevier
A polymer supported peroxomolybdate(VI) compound of the type [MoO 2 (O 2 )(CN) 2 ]–PAN [PAN=poly(acrylonitrile)] (PANMo) was obtained by reacting H 2 MoO 4 with 30% H 2 O 2 …
Number of citations: 42 www.sciencedirect.com
N Moskalev, M Barbasiewicz, M Mąkosza - Tetrahedron, 2004 - Elsevier
… 2-Bromo-5-nitroaniline 1c was obtained by simple bromination of 1a in glacial acetic acid at 10 C and subsequent recrystallization from ethanol (yield 25%) mp 136–139 C (lit. 140 C) …
Number of citations: 45 www.sciencedirect.com

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